molecular formula C26H32N2O4 B12168922 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12168922
M. Wt: 436.5 g/mol
InChI Key: QGAOFNOOLVDZCB-ZNTNEXAZSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable diketone and an amine.

    Introduction of the hydroxy group: This step often involves selective hydroxylation of the pyrrol-2-one ring.

    Attachment of the dimethylamino propyl group: This is usually done through a nucleophilic substitution reaction.

    Addition of the benzoyl group: This step involves acylation using a benzoyl chloride derivative.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Neurotransmitter Receptors: The dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity.

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-5-16-32-20-12-13-21(18(2)17-20)24(29)22-23(19-10-7-6-8-11-19)28(26(31)25(22)30)15-9-14-27(3)4/h6-8,10-13,17,23,29H,5,9,14-16H2,1-4H3/b24-22+

InChI Key

QGAOFNOOLVDZCB-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O)C

Origin of Product

United States

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